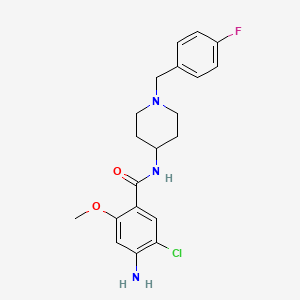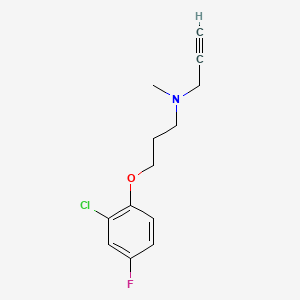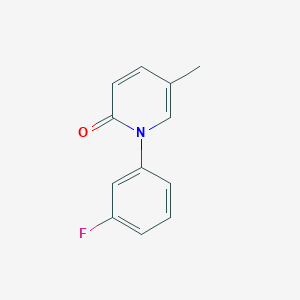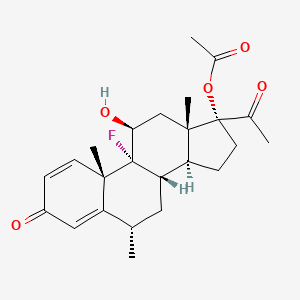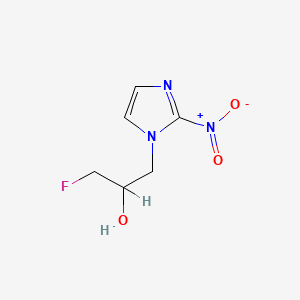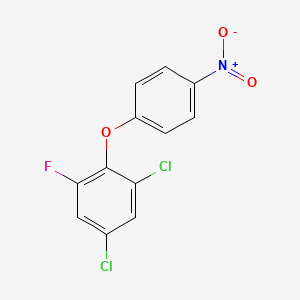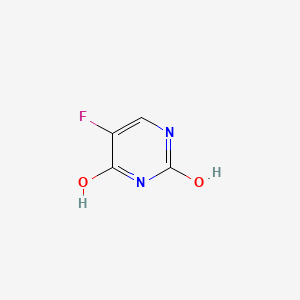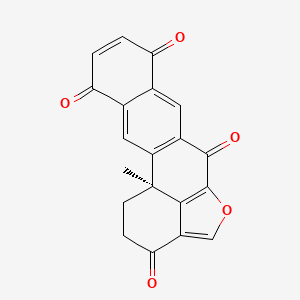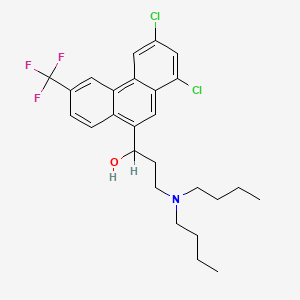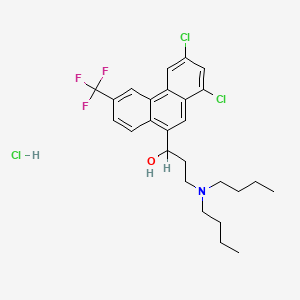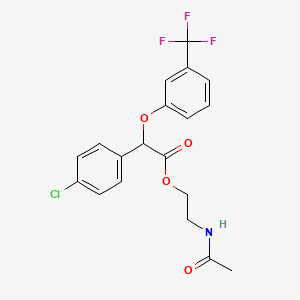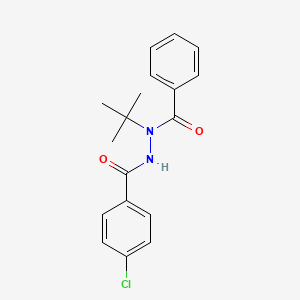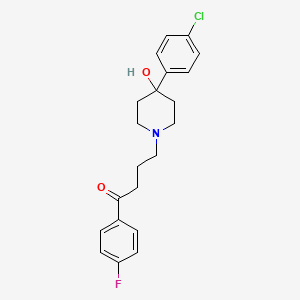
JNJ-10229570
Descripción general
Descripción
JNJ-10229570: is a small molecule antagonist of melanocortin receptors, specifically melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R). These receptors are involved in various physiological processes, including the regulation of sebaceous gland differentiation and the production of sebum-specific lipids .
Aplicaciones Científicas De Investigación
Chemistry: JNJ-10229570 is used as a tool compound to study the function of melanocortin receptors in various chemical pathways.
Biology: The compound is used in biological studies to understand the role of melanocortin receptors in sebaceous gland differentiation and lipid production.
Medicine: this compound has potential therapeutic applications in treating conditions like acne vulgaris by inhibiting sebaceous gland activity and reducing sebum production .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting melanocortin receptors .
Mecanismo De Acción
JNJ-10229570 acts as an antagonist of melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R). By binding to these receptors, it inhibits their activity, leading to a reduction in sebaceous gland differentiation and sebum-specific lipid production. The molecular targets include the G protein-coupled receptors MC1R and MC5R, which are involved in the signaling pathways regulating lipid production in sebocytes .
Análisis Bioquímico
Biochemical Properties
JNJ-10229570 interacts with MC1R and MC5R, which are melanocortin receptors expressed in sebocytes . These interactions play a crucial role in producing sebaceous lipids . The compound functions as an antagonist for these receptors, inhibiting their activity .
Cellular Effects
In cellular processes, this compound has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids . This influence on cell function suggests that this compound could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MC1R and MC5R . This binding inhibits the receptors, preventing them from carrying out their normal functions . This mechanism of action could involve changes in gene expression and could potentially influence enzyme activation or inhibition.
Metabolic Pathways
Given its interaction with MC1R and MC5R, it is likely that it plays a role in the metabolic processes associated with these receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-10229570 involves the formation of a 2,3-diaryl-1,2,4-thiadiazole core. The key steps include:
Formation of the Thiadiazole Ring: This is typically achieved through the reaction of a hydrazine derivative with a thioamide under acidic conditions.
Aryl Substitution: The thiadiazole ring is then substituted with two aryl groups, which are introduced via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity levels
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: JNJ-10229570 can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: The compound can be reduced at the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.
Substitution: The aryl groups in this compound can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products:
Oxidation Products: Formation of quinones and other oxidized derivatives.
Reduction Products: Dihydrothiadiazole derivatives.
Substitution Products: Various aryl-substituted thiadiazoles
Comparación Con Compuestos Similares
Similar Compounds:
JNJ-7818369: Another melanocortin receptor antagonist with similar inhibitory effects on MC1R and MC5R.
JNJ-10229570-AAA: A variant of this compound with similar pharmacological properties.
Uniqueness: this compound is unique in its high specificity and potency as an antagonist for both MC1R and MC5R. It demonstrates dose-dependent inhibition of sebaceous lipid production and has been shown to be effective in both in vitro and in vivo studies .
Propiedades
IUPAC Name |
2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHRTBCPBWJYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524923-88-4 | |
| Record name | JNJ-10229570 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-10229570 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



